molecular formula C10H19NO5 B3422526 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester CAS No. 258351-86-9

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester

Cat. No.: B3422526
CAS No.: 258351-86-9
M. Wt: 233.26 g/mol
InChI Key: IWNVPOPPBRMFNG-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.26 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester typically involves the protection of amino acids. One common method is the reaction of tert-butyl dicarbonate (Boc2O) with the amino acid homoserine, followed by esterification with methanol . The reaction conditions usually involve the use of a base such as triethylamine to facilitate the formation of the Boc-protected amino acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester is unique due to its stability and versatility in various chemical reactions. Its ability to act as a protecting group for amino acids makes it invaluable in peptide synthesis and other complex organic syntheses. The compound’s stability under a wide range of conditions also sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNVPOPPBRMFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-4-hydroxy-butyric acid (0.79 g, 3.6 mmol) was dissolved in 15 ml methanol at room temperature and (trimethylsilyl)diazomethane (2M solution in hexane) was added till solution become yellow. The mixture was concentrated down to afford crude 2-tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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